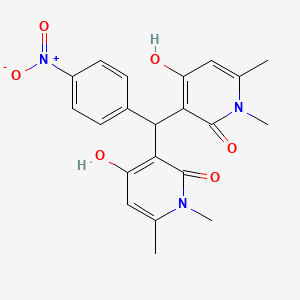
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science. This compound belongs to the family of pyridine derivatives that possess diverse biological activities such as antimicrobial, antitumor, and antioxidant properties.
Wirkmechanismus
The mechanism of action of '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is not well understood. However, it is believed that the compound exerts its biological effects through various mechanisms such as scavenging of reactive oxygen species, inhibition of enzymes involved in inflammation, and disruption of cellular processes in cancer cells.
Biochemical and Physiological Effects:
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antioxidant and anti-inflammatory activities. It has also exhibited significant antimicrobial and antitumor activities against a wide range of pathogens and cancer cells. In vivo studies have shown that the compound can reduce oxidative stress and inflammation in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' in lab experiments include its low toxicity, high stability, and ease of synthesis. The compound is also readily available and can be easily modified to improve its properties. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in biological systems, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)'. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the compound can be further modified to improve its properties and develop new derivatives with unique biological activities. Finally, the compound can be used as a building block for developing new materials with unique properties for various applications such as sensors, catalysts, and electronic devices.
Conclusion:
In conclusion, the compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a synthetic molecule that has shown promising results as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. The compound has potential applications in various fields such as medicine, biotechnology, and material science. Further research is needed to fully understand the mechanism of action of the compound and identify its molecular targets. The compound can also be further modified to improve its properties and develop new derivatives with unique biological activities.
Synthesemethoden
The synthesis of '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' involves the reaction of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism to form the desired compound. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an antioxidant and anti-inflammatory agent. It has also exhibited significant antimicrobial and antitumor activities against a wide range of pathogens and cancer cells. In biotechnology, this compound has been used as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes. In material science, this compound has been explored for its potential applications in developing new materials with unique properties.
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQACAWHSVQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


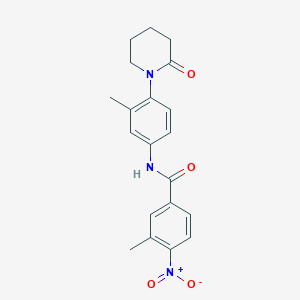
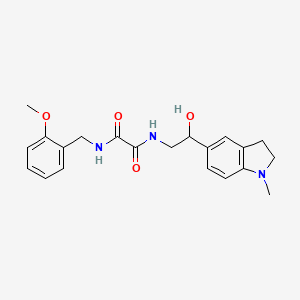
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-bromothiophen-2-yl)methanone](/img/structure/B2580691.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
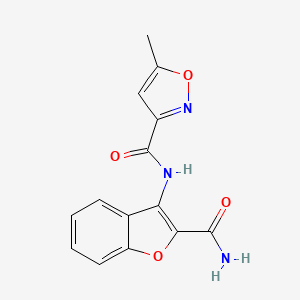
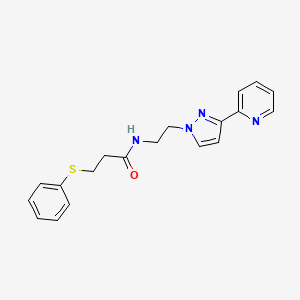
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![3-(3-methoxypropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2580701.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2580702.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)


